(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide

Catalog No.
S3613259
CAS No.
215366-29-3
M.F
C10H13ClN4O
M. Wt
240.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-...

CAS Number

215366-29-3

Product Name

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide

IUPAC Name

(E)-1-[(6-chloropyridin-3-yl)methyl-methylamino]ethylideneurea

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C10H13ClN4O/c1-7(14-10(12)16)15(2)6-8-3-4-9(11)13-5-8/h3-5H,6H2,1-2H3,(H2,12,16)/b14-7+

InChI Key

ISBUGOZWWNMPPC-VGOFMYFVSA-N

SMILES

CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl

Canonical SMILES

CC(=NC(=O)N)N(C)CC1=CN=C(C=C1)Cl

Isomeric SMILES

C/C(=N\C(=O)N)/N(C)CC1=CN=C(C=C1)Cl

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide, with the CAS number 215366-29-3, is a synthetic organic compound classified as a carbamoyl derivative. Its structure features a chloropyridine moiety, which is often linked to various biological activities. The compound is characterized by its unique (E)-configuration and the presence of a methylacetimidamide group, making it a subject of interest in chemical and biological research .

Environmental Fate and Behavior

  • There is limited publicly available information on the specific scientific research applications regarding Acetamiprid metabolite IM-1-2. However, some research explores its environmental behavior. One study investigated the potential leaching of IM-1-2 in calcareous soils [].

Residue Analysis

  • IM-1-2 is one of the metabolites of the insecticide Acetamiprid. Research into analytical methods for detecting Acetamiprid residues often includes IM-1-2 as part of the analysis. This is because IM-1-2 can be a significant component of the total residue left behind after the insecticide degrades [].

Forensic Applications

  • Some research has explored the use of analytical methods to detect IM-1-2 in human samples in forensic contexts such as suspected insecticide intoxication.

Data Gaps

  • It is important to note that there is a paucity of publicly available information on the specific scientific research applications of IM-1-2. Further research may be required to fully understand its properties and behavior.

  • Oxidation: This can lead to the formation of oxides.
  • Reduction: Reduction reactions may yield amines or alcohols.
  • Substitution: The chloropyridine part can participate in nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The products formed depend on the specific reagents and conditions used .

Research into the biological activity of (E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide indicates potential antimicrobial and anticancer properties. The chloropyridine component is often associated with various pharmacological effects, making this compound a candidate for further exploration in medicinal chemistry .

The synthesis of (E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide typically involves:

  • Starting Materials: Key reactants include 6-chloropyridine and N-methylacetimidamide.
  • Reaction Conditions: Solvents like dichloromethane or ethanol are used, along with catalysts such as palladium or copper salts.
  • Reaction Steps: The process includes nucleophilic substitution, carbamoylation, and imidation reactions.

In industrial settings, large-scale reactors may be employed to optimize yield and purity, often incorporating purification techniques like crystallization or chromatography .

This compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential therapeutic effects against diseases.
  • Medicine: Explored for possible use in treating various conditions due to its biological activity.
  • Industry: Utilized in developing new materials or chemical processes .

Similar compounds to (E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide include:

  • N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetamide
  • N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylformamide

Uniqueness

(E)-N'-Carbamoyl-N-((6-chloropyridin-3-yl)methyl)-N-methylacetimidamide is distinguished by its specific structural features, particularly the (E)-configuration and the carbamoyl group. These characteristics contribute to its unique chemical reactivity and biological properties, setting it apart from similar compounds .

XLogP3

0.6

Wikipedia

Acetamiprid metabolite IM-1-2

Dates

Modify: 2024-04-14

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